molecular formula C16H18N2O3S2 B11648842 Methyl 6-[4-oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate

Methyl 6-[4-oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate

Cat. No.: B11648842
M. Wt: 350.5 g/mol
InChI Key: OUQHYKTVHXGRIR-JLHYYAGUSA-N
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Description

Methyl 6-[4-oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyridine moiety, and a hexanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[4-oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate typically involves multi-step organic reactionsThe final step involves esterification to introduce the hexanoate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[4-oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyridine derivatives .

Scientific Research Applications

Methyl 6-[4-oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-[4-oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The pyridine moiety may interact with nucleic acids, affecting gene expression. The compound’s overall structure allows it to participate in various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-[4-oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is unique due to its combination of a thiazolidine ring, pyridine moiety, and hexanoate ester group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C16H18N2O3S2

Molecular Weight

350.5 g/mol

IUPAC Name

methyl 6-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate

InChI

InChI=1S/C16H18N2O3S2/c1-21-14(19)7-3-2-4-9-18-15(20)13(23-16(18)22)10-12-6-5-8-17-11-12/h5-6,8,10-11H,2-4,7,9H2,1H3/b13-10+

InChI Key

OUQHYKTVHXGRIR-JLHYYAGUSA-N

Isomeric SMILES

COC(=O)CCCCCN1C(=O)/C(=C\C2=CN=CC=C2)/SC1=S

Canonical SMILES

COC(=O)CCCCCN1C(=O)C(=CC2=CN=CC=C2)SC1=S

Origin of Product

United States

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